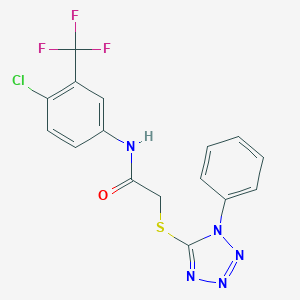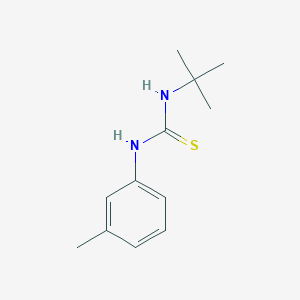![molecular formula C25H22N2O3S2 B381352 2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 315708-32-8](/img/structure/B381352.png)
2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of benzodioxole, benzothiolo, and pyrimidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Sulfanylation: The benzodioxole is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Cyclization: The intermediate is subjected to cyclization reactions to form the benzothiolo and pyrimidinone rings. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiolo or pyrimidinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-3-methylquinazolin-4-one
- 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-(1,3-Benzodioxol-5-ylmethylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
特性
CAS番号 |
315708-32-8 |
|---|---|
分子式 |
C25H22N2O3S2 |
分子量 |
462.6g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H22N2O3S2/c1-15-7-9-18-21(11-15)32-23-22(18)24(28)27(17-5-3-2-4-6-17)25(26-23)31-13-16-8-10-19-20(12-16)30-14-29-19/h2-6,8,10,12,15H,7,9,11,13-14H2,1H3 |
InChIキー |
CXEPPOIGXPSWEA-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
正規SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B381269.png)
![Methyl 5-bromo-4-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381271.png)
![2-[(4-fluorobenzyl)sulfanyl]-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381273.png)


![2-Methyl-4-phenoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381279.png)
![N-(2,6-dichlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B381280.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B381281.png)
![4-methyl-7-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B381282.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B381284.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B381286.png)
![dimethyl 5-({[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B381287.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B381289.png)
![2-methyl-4-(1-naphthyloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B381290.png)
